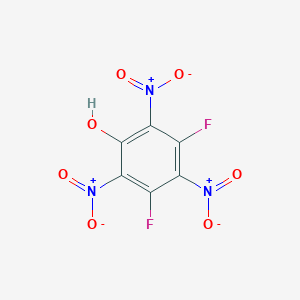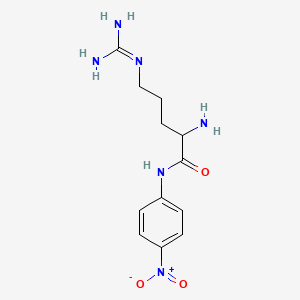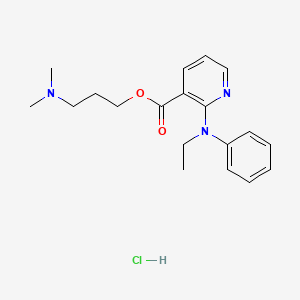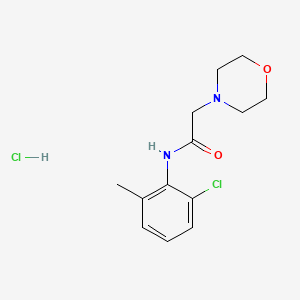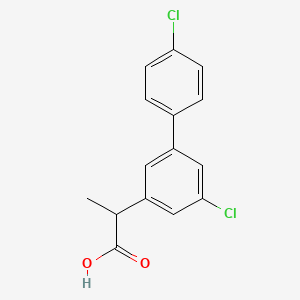
4',5-Dichloro-alpha-methyl-3-biphenylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’,5-Dichloro-alpha-methyl-3-biphenylacetic acid is a chemical compound with the molecular formula C15H12Cl2O2 and a molecular weight of 295.165 g/mol . This compound is characterized by the presence of two chlorine atoms attached to the biphenyl structure, along with a carboxylic acid group and a methyl group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’,5-Dichloro-alpha-methyl-3-biphenylacetic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of 4’,5-Dichloro-alpha-methyl-3-biphenylacetic acid typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
4’,5-Dichloro-alpha-methyl-3-biphenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
4’,5-Dichloro-alpha-methyl-3-biphenylacetic acid is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4’,5-Dichloro-alpha-methyl-3-biphenylacetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-alpha-methylphenylacetic acid: This compound is similar in structure but has only one chlorine atom attached to the biphenyl ring.
4’,5-Dichloro-2-methylbiphenyl: Another related compound with a similar biphenyl structure but different functional groups.
Uniqueness
4’,5-Dichloro-alpha-methyl-3-biphenylacetic acid is unique due to the presence of two chlorine atoms and a carboxylic acid group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications and chemical synthesis.
Propiedades
Número CAS |
75852-59-4 |
|---|---|
Fórmula molecular |
C15H12Cl2O2 |
Peso molecular |
295.2 g/mol |
Nombre IUPAC |
2-[3-chloro-5-(4-chlorophenyl)phenyl]propanoic acid |
InChI |
InChI=1S/C15H12Cl2O2/c1-9(15(18)19)11-6-12(8-14(17)7-11)10-2-4-13(16)5-3-10/h2-9H,1H3,(H,18,19) |
Clave InChI |
IVHRLHIWQXQHGQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


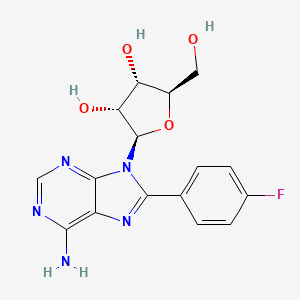
![[Anilino(methylamino)methylidene]propanedinitrile](/img/structure/B14443459.png)
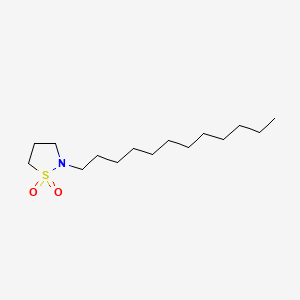
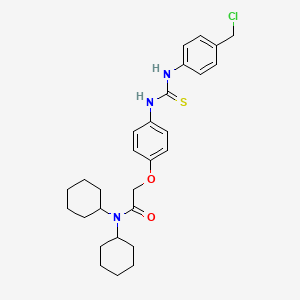
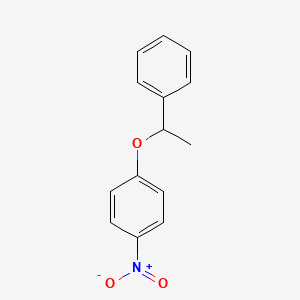

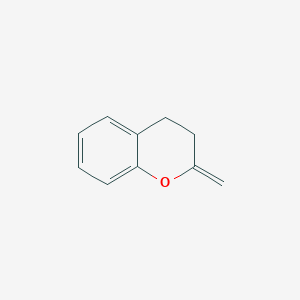
![(1R,6S)-Bicyclo[4.2.0]octa-2,4,7-triene](/img/structure/B14443499.png)
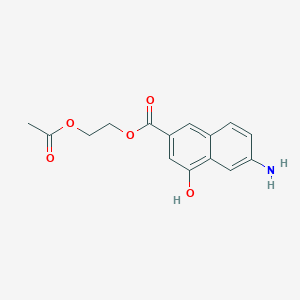
![N-[Cyclopropyl(phenyl)methyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14443505.png)
